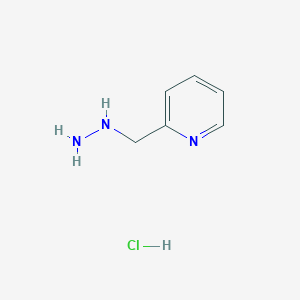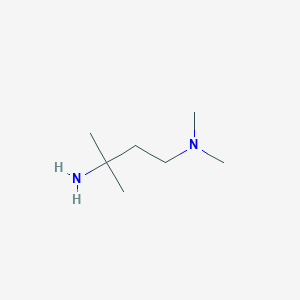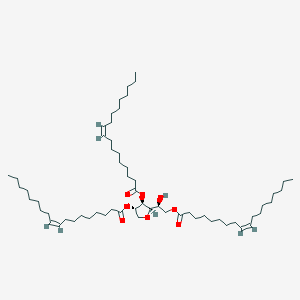
Magnesium(II) 2-Ethylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium(II) 2-Ethylbutyrate, also known as magnesium bis(2-ethylbutanoate), is a chemical compound with the molecular formula C12H22MgO4 and a molecular weight of 254.61 g/mol . It is a white to very pale yellow crystalline powder that is soluble in water. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium(II) 2-Ethylbutyrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 2-ethylbutyric acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature . The general reaction is as follows:
MgO+2C6H12O2→Mg(C6H12O2)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and dried under vacuum to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium(II) 2-Ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and 2-ethylbutyric acid.
Substitution: The compound can participate in substitution reactions where the 2-ethylbutyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various ligands such as halides or other carboxylates can be used under controlled conditions.
Major Products:
Oxidation: Magnesium oxide (MgO) and other by-products.
Reduction: Magnesium metal (Mg) and 2-ethylbutyric acid.
Substitution: New magnesium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Magnesium(II) 2-Ethylbutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Wirkmechanismus
The mechanism of action of Magnesium(II) 2-Ethylbutyrate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Magnesium(II) 2-Ethylbutyrate can be compared with other similar compounds, such as:
Magnesium Acetate: Similar in structure but with acetate ligands instead of 2-ethylbutyrate.
Magnesium Citrate: Contains citrate ligands and is commonly used as a dietary supplement.
Magnesium Oxide: A simple magnesium compound used in various industrial applications.
Uniqueness: this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its solubility in water and ability to participate in diverse chemical reactions make it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
79992-76-0 |
|---|---|
Molekularformel |
C6H12MgO2 |
Molekulargewicht |
140.46 g/mol |
IUPAC-Name |
magnesium;2-ethylbutanoate |
InChI |
InChI=1S/C6H12O2.Mg/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H,7,8); |
InChI-Schlüssel |
AQPXSEDURNZIDK-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |
Kanonische SMILES |
CCC(CC)C(=O)O.[Mg] |
Key on ui other cas no. |
79992-76-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)


![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)






![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
